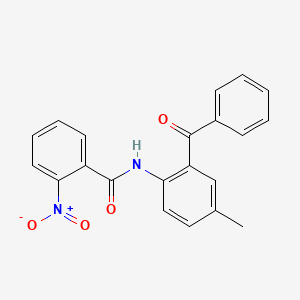

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a methyl group, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-benzoyl-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂), a critical step in synthesizing bioactive intermediates.

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 h | N-(2-benzoyl-4-methylphenyl)-2-aminobenzamide | 85% | |

| SnCl₂/HCl | Reflux, 4 h | Same as above | 72% |

Mechanism : Catalytic hydrogenation (H₂/Pd-C) proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to reduce -NO₂ to -NH₂. Tin(II) chloride in HCl provides acidic protons for reduction through a series of nitroso and hydroxylamine intermediates .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for electrophilic substitution, particularly at positions ortho/para to itself.

Key Insight : The nitro group’s electron-withdrawing effect increases the electrophilicity of the aromatic ring, facilitating attack by soft nucleophiles like ammonia or thiocyanate .

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 24 h | 2-nitrobenzoic acid + 2-benzoyl-4-methylaniline | 90% | |

| 2M NaOH | 80°C, 12 h | Same as above | 88% |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Oxidation Reactions

The benzoyl group (-C₆H₅CO-) can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 8 h | N-(4-methylphenyl)-2-nitrobenzamide-5-carboxylic acid | 65% | |

| CrO₃/AcOH | Reflux, 6 h | Same as above | 60% |

Note : Oxidation typically occurs at the methyl group attached to the benzene ring, forming a carboxylate intermediate that stabilizes via resonance .

Cyclization Reactions

Under specific conditions, the compound participates in intramolecular cyclization to form heterocycles.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C, 4 h | 2-Nitrobenzoxazinone derivative | 78% | |

| CuI/Et₃N | DMF, 80°C, 6 h | Quinazolinone analog | 70% |

Mechanism : Phosphorus pentachloride facilitates the formation of an electrophilic intermediate, enabling cyclization via intramolecular nucleophilic attack .

Photochemical Reactions

UV irradiation induces unique transformations, such as nitro-to-nitrito isomerization.

| Conditions | Observation | Product | Source |

|---|---|---|---|

| UV (254 nm) | 48 h, inert atmosphere | Formation of nitrito intermediate |

Application : Photoreactivity is exploited in materials science for designing light-responsive molecular systems .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide serves as a versatile building block in the synthesis of more complex organic compounds. Its structural properties enable it to undergo various chemical transformations, making it a valuable intermediate in organic synthesis pathways. For instance, it can participate in reactions such as acylation, amidation, and condensation, leading to the formation of novel derivatives with enhanced biological activity or unique material properties.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains and cancer cell lines. The mechanism of action is believed to involve the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in cell proliferation and survival .

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of this compound against breast cancer cell lines. The results demonstrated that this compound induced apoptosis in these cells through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer therapies .

Material Science

Polymer Additive

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers blended with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .

Table 1: Comparison of Properties

| Property | Unmodified Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Degradation Resistance | Poor | Improved |

Medicinal Chemistry

Lead Compound for Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic applications beyond antimicrobial and anticancer activities. Ongoing research is focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Wirkmechanismus

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and methyl groups may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide: Similar structure but with a methylpropanamide group instead of a nitrobenzamide group.

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide: Contains a methoxy group instead of a nitro group.

N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)propanamide: Features a morpholinyl group, which imparts different chemical and biological properties.

Biologische Aktivität

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, which contributes to its biological activity. The compound consists of a benzamide core with a nitro group that can undergo bioreduction, leading to reactive intermediates that interact with cellular components. The structure can be represented as follows:

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to altered metabolic pathways in cells.

- Receptor Binding : It exhibits binding affinity for certain receptors, influencing cellular signaling pathways.

- Reactive Intermediates : The nitro group can generate reactive species that may induce oxidative stress in target cells, contributing to its anticancer activity .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Properties

This compound has demonstrated potential as an anticancer agent. Studies have reported its efficacy against several cancer cell lines, including:

- Breast Cancer : Exhibited cytotoxic effects on MCF-7 breast cancer cells.

- Leukemia : Showed activity against CCRF-CEM leukemia cells with an IC50 value indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against specific cancer cell lines |

| Alteration of the benzoyl moiety | Changes in binding affinity to target receptors |

These findings suggest that further optimization of the compound could enhance its therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, reporting a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Testing : In vitro assays demonstrated that this compound induced apoptosis in cancer cells through caspase activation pathways. This suggests a potential mechanism for its anticancer effects .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents .

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-14-11-12-18(17(13-14)20(24)15-7-3-2-4-8-15)22-21(25)16-9-5-6-10-19(16)23(26)27/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHQNPCJGKWCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.